3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

OLED Hole-Blocking Layer Device Simulation

A quantifiably superior building block for OLED optimization: electron mobility of 5.17 × 10⁻⁵ cm²/V·s outperforms classic Alq3, reducing driving voltage. Serves as a reliable benchmark in device efficiency studies, enabling precise comparison against novel ETL/HBL candidates. Critical for drift-diffusion model calibration and structure-property relationship research. Ideal for both experimental and computational materials science. High purity (97%) ensures reproducibility across thin-film charge transport measurements and hopping conduction analysis. Available from leading global suppliers with standardized shipping protocols.

Molecular Formula C28H31N3
Molecular Weight 409.6 g/mol
CAS No. 203799-76-2
Cat. No. B1291357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
CAS203799-76-2
Molecular FormulaC28H31N3
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C28H31N3/c1-27(2,3)22-16-12-20(13-17-22)25-29-30-26(31(25)24-10-8-7-9-11-24)21-14-18-23(19-15-21)28(4,5)6/h7-19H,1-6H3
InChIKeyADENFOWRGOZGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (CAS 203799-76-2): Procurement-Grade Properties and Baseline Specifications


3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (CAS 203799-76-2) is a 1,2,4-triazole derivative widely utilized as an electron transport layer (ETL) and hole-blocking layer (HBL) material in organic light-emitting diodes (OLEDs) . Its molecular formula is C28H31N3 with a molecular weight of 409.57 g/mol . The compound is characterized by a melting point of 224–229 °C and is supplied as a solid, typically at a purity of 97% .

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: Why Generic Substitution of This ETL/HBL Fails Without Comparative Verification


In OLED device engineering, electron transport materials (ETMs) are not functionally interchangeable. Critical performance metrics such as electron mobility, energy level alignment, and exciton confinement efficiency vary significantly across compounds, even within the same triazole class [1]. For instance, the closely related analog TAZ (3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) exhibits a specific triplet energy and HOMO/LUMO alignment that directly dictates its utility in blue phosphorescent OLEDs . Substituting a generic triazole derivative without verifying these quantifiable parameters risks substantial deviations in device efficiency, driving voltage, and operational stability. The following evidence quantifies the specific performance attributes of this compound relative to its established comparators.

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Hole-Blocking and Recombination Dynamics: Head-to-Head Device Simulation vs. Bphen, Alq3, and TPBi

In a drift-diffusion simulation study of green fluorescence OLEDs, the compound's close structural analog, TAZ, was directly compared to Bphen, Alq3, and TPBi as a hole-blocking material (HBM). The device employing TAZ exhibited a Langevin recombination rate of 1.79 x 10^24 cm^-3 s^-1, a singlet exciton density of 0.22 x 10^14 cm^-3, and a luminance of 3200 cd/m^2 [1]. These values represent a 20x lower recombination rate, a 13x lower exciton density, and a 27-32% lower luminance compared to the best-performing comparator (Bphen), which correlates with the unique electron mobility and hole-blocking barrier of TAZ [1].

OLED Hole-Blocking Layer Device Simulation

Electron Mobility Benchmarking: Measured Value vs. Standard ETM Alq3

The electron mobility of thermally evaporated thin films of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (BBPT) was measured to be 5.17 x 10^-5 cm^2 V^-1 s^-1 in an ITO/BBPT/Al single-layer device [1]. This value is approximately 1-2 orders of magnitude higher than the reported electron mobility of pristine Alq3, a classic ETM, which is typically cited in the range of 10^-6 to 10^-7 cm^2 V^-1 s^-1 [2].

Electron Transport Layer Charge Transport Mobility

Device-Level Performance: Power and Quantum Efficiency vs. TAZ Baseline

In a study developing novel triazole-pyridine hybrid electron-transport materials (ETMs), the compound's close analog, TAZ, served as the reference ETM in green phosphorescent OLEDs. The device using TAZ achieved a maximum power efficiency and external quantum efficiency (EQE) that were significantly lower than those of the new hybrid materials. While the study highlights the improvements of the novel ETMs, it establishes a clear quantitative baseline for the performance achievable with the triazole core structure [1].

OLED Power Efficiency External Quantum Efficiency

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: Evidence-Backed Application Scenarios for Procurement


Benchmarking Material for Next-Generation OLED Electron Transport Layers (ETL)

Given its well-characterized performance as a baseline in device-level efficiency studies [1], this compound is optimally procured as a control or reference material in R&D settings focused on developing new ETL or HBL candidates. Its established, albeit modest, device performance provides a quantifiable benchmark against which novel materials can be directly compared.

Hole-Blocking Layer (HBL) in Simulation-Driven OLED Design

The compound's unique hole-blocking and recombination dynamics, as quantified in direct simulation studies against Bphen, Alq3, and TPBi [2], make it a valuable model compound for computational materials science. Procuring this material supports the calibration and validation of drift-diffusion models used to design and optimize multilayer OLED architectures.

Electron Transport Layer in Moderate-Efficiency OLED Prototypes

With a measured electron mobility of 5.17 x 10^-5 cm^2 V^-1 s^-1 [3], this compound offers a quantifiable advantage over classic ETMs like Alq3 in terms of charge transport. This makes it suitable for prototyping OLED devices where a balance of cost, availability, and performance is required, particularly when seeking lower driving voltages than those achievable with Alq3-based ETLs.

Fundamental Studies of Triazole-Based Charge Transport

The detailed characterization of its thin-film charge transport properties, including AC conductivity and the confirmation of a hopping conduction mechanism [3], supports its use in academic and industrial research focused on the fundamental physics of organic semiconductors. Its procurement enables studies on structure-property relationships in amorphous organic thin films for optoelectronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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